![molecular formula C16H24N4O4 B074043 N-[(E)-decylideneamino]-2,4-dinitroaniline CAS No. 1527-95-3](/img/structure/B74043.png)

N-[(E)-decylideneamino]-2,4-dinitroaniline

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

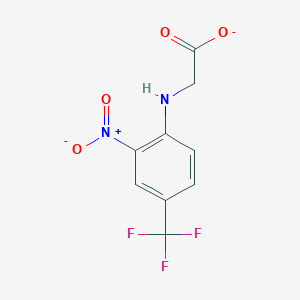

N-[(E)-decylideneamino]-2,4-dinitroaniline (NDDA) is a nitroaromatic compound that is widely used in scientific research. It is used to study the biochemical and physiological effects of nitroaromatic compounds, as well as their mechanisms of action. NDDA has many advantages for use in laboratory experiments, but also has some limitations.

Applications De Recherche Scientifique

Microbial Metabolism

- Dinitramine, a compound structurally similar to N-[(E)-decylideneamino]-2,4-dinitroaniline, can be metabolized by microorganisms like Aspergillus fumigatus and Fusarium oxysporum. This metabolism involves dealkylation and requires specific enzymes and cofactors (Laanio, Kearney, & Kaufman, 1973).

Biotransformation by Bacteria

- Butralin, another dinitroaniline herbicide, is degraded by the soil bacterium Sphingopyxis sp. This study proposed a novel mechanism of degradation involving nitroreduction and N-dealkylation (Ghatge et al., 2020).

Enzyme-Linked Immunosorbent Assays

- Development of sensitive assays for detecting 2,4-dinitroaniline and 2,6-dinitroaniline in environmental samples, such as water and soil. This contributes to the monitoring of environmental contamination by these compounds (Krämer, Forster, & Kremmer, 2008).

Mode of Action as Herbicides

- Dinitroaniline herbicides, including compounds similar to this compound, affect plant growth by disrupting mitotic processes in root cells. They interfere with spindle microtubules, leading to inhibition of lateral root development (Parka & Soper, 1977).

Impact on Photosynthesis and Respiration

- Studies show that dinitroaniline herbicides inhibit photosynthesis and respiration in plant cells, which could explain their phytotoxicity. This suggests a possible impact on ATP production in plants (Moreland, Farmer, & Hussey, 1972).

Synthesis and Energetic Properties

- Research on the synthesis and properties of dinitroaniline derivatives, such as 4-Diazo-2,6-dinitrophenol, offers insights into the chemical characteristics and potential applications of these compounds (Klapötke, Preimesser, & Stierstorfer, 2015).

Antimitotic and Phytotoxicity Screening

- Screening of 2,4- and 2,6-dinitroaniline derivatives for antimitotic activity and phytotoxicity reveals their potential as herbicides. This is based on their ability to change the mitotic index and cause cytogenetic disorders in plant cells (Ozheredov et al., 2009).

Pharmacological Potential

- A study on novel dinitroaniline antimalarials investigates their binding site dimensions in malarial parasite tubulin and explores their potential as antiparasitic agents (Casino et al., 2018).

Mécanisme D'action

Target of Action

N-[(E)-decylideneamino]-2,4-dinitroaniline is a type of dinitroaniline herbicide . The primary targets of this compound are the tubulin proteins in plants . Tubulin proteins play a crucial role in cell division and are essential for the growth and development of plants .

Mode of Action

The compound interacts with its targets, the tubulin proteins, by binding to them . This binding inhibits the normal functioning of these proteins, leading to the inhibition of shoot and root growth in plants

Biochemical Pathways

The biochemical pathways affected by this compound are those involved in plant growth and development. By inhibiting the function of tubulin proteins, the compound disrupts the normal cell division process, which is a critical part of these pathways The downstream effects include stunted growth and eventual death of the plant

Pharmacokinetics

Like other dinitroaniline herbicides, it is likely to be absorbed by plants and distributed throughout the plant tissues . The metabolism and excretion of the compound in plants are not well-understood and require further research. These properties can significantly impact the bioavailability of the compound in the target organisms.

Result of Action

The result of the action of this compound is the inhibition of plant growth. By binding to tubulin proteins and disrupting their normal function, the compound prevents normal cell division, leading to stunted growth and eventual death of the plant .

Propriétés

IUPAC Name |

N-[(E)-decylideneamino]-2,4-dinitroaniline |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H24N4O4/c1-2-3-4-5-6-7-8-9-12-17-18-15-11-10-14(19(21)22)13-16(15)20(23)24/h10-13,18H,2-9H2,1H3/b17-12+ |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WVTWCMFTBSTXFK-SFQUDFHCSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCC=NNC1=C(C=C(C=C1)[N+](=O)[O-])[N+](=O)[O-] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCCCCCC/C=N/NC1=C(C=C(C=C1)[N+](=O)[O-])[N+](=O)[O-] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H24N4O4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

336.39 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![cis-7-Azabicyclo[3.3.0]octane](/img/structure/B73980.png)

![Methyl 2-{[(4-methylphenyl)sulfonyl]amino}-2-phenylacetate](/img/structure/B73981.png)